molecular formula C19H20N6O B2687713 4-(6-(1H-pyrrol-1-yl)pyridazin-3-yl)-N-phenylpiperazine-1-carboxamide CAS No. 1396761-05-9

4-(6-(1H-pyrrol-1-yl)pyridazin-3-yl)-N-phenylpiperazine-1-carboxamide

Cat. No.: B2687713
CAS No.: 1396761-05-9
M. Wt: 348.41
InChI Key: XFXBNMZVGHFHRD-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds involves various methods such as cyclization, ring annulation, cycloaddition, and direct C-H arylation . Imidazole, a five-membered heterocyclic moiety, is often used in the development of new drugs . It’s worth noting that the specific synthesis process for this compound isn’t available in the retrieved data.


Molecular Structure Analysis

The molecular structure of this compound includes a pyrrole ring and a pyrazine ring. Imidazole, which is also present in the compound, is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .

Scientific Research Applications

Modes of Action of Pyridazinone Herbicides

Pyridazinone derivatives have been explored for their herbicidal activity, demonstrating the ability to inhibit the Hill reaction and photosynthesis in plants. This inhibition is linked to the phytotoxicity observed with these compounds, with specific molecular substitutions enhancing their biological properties, including resistance to metabolic detoxification and interference with chloroplast development (Hilton et al., 1969).

Anticancer and Anti-5-lipoxygenase Agents

Novel pyrazolopyrimidine derivatives have been synthesized and evaluated for their cytotoxic and 5-lipoxygenase inhibition activities. The structure-activity relationship (SAR) studies of these compounds provide insights into designing more effective anticancer and anti-inflammatory agents (Rahmouni et al., 2016).

Uroselective Alpha 1-Adrenoceptor Antagonists

The development of novel arylpiperazines as alpha 1-adrenoceptor subtype-selective antagonists showcases the potential of heteroaryl amides in treating conditions related to the lower urinary tract. Through functional in vitro screening, compounds with nanomolar affinity and significant selectivity over other subtypes were identified, indicating a promising route for therapeutic development (Elworthy et al., 1997).

Properties

IUPAC Name

N-phenyl-4-(6-pyrrol-1-ylpyridazin-3-yl)piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N6O/c26-19(20-16-6-2-1-3-7-16)25-14-12-24(13-15-25)18-9-8-17(21-22-18)23-10-4-5-11-23/h1-11H,12-15H2,(H,20,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFXBNMZVGHFHRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NN=C(C=C2)N3C=CC=C3)C(=O)NC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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